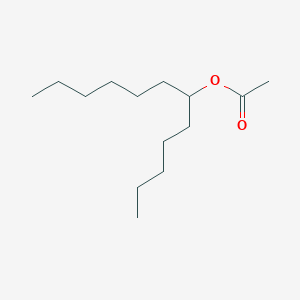
6-Dodecanol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dodecanol acetate is an organic compound with the molecular formula C14H28O2. It is an ester formed from dodecanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Dodecanol acetate can be synthesized through the esterification of dodecanol with acetic acid. The reaction typically involves heating dodecanol and acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where dodecanol and acetic acid are fed into a reactor with a catalyst. The product is then distilled to separate the ester from any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Dodecanol acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanol and acetic acid.
Oxidation: The compound can be oxidized to form dodecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming dodecanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dodecanol and acetic acid.
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Aplicaciones Científicas De Investigación
6-Dodecanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 6-Dodecanol acetate involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. In chemical reactions, its ester group is the primary site of reactivity, undergoing hydrolysis, oxidation, or reduction depending on the conditions.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanol: The alcohol precursor to 6-Dodecanol acetate.
Dodecanoic acid: The oxidation product of this compound.
Hexyl acetate: Another ester with similar applications in fragrances.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, and its reactivity allows for diverse applications in chemical synthesis and research.
Propiedades
Fórmula molecular |
C14H28O2 |
|---|---|
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
dodecan-6-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-4-6-8-10-12-14(16-13(3)15)11-9-7-5-2/h14H,4-12H2,1-3H3 |
Clave InChI |
NVXQBOWBMCEXGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
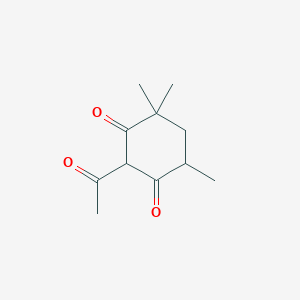
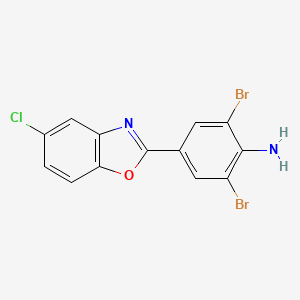
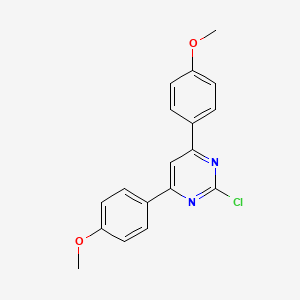
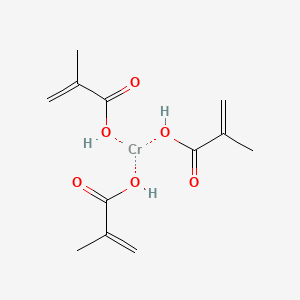

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
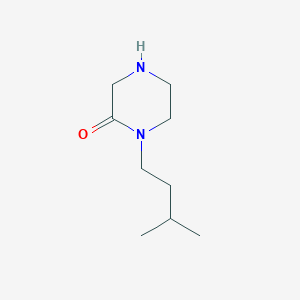

![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)



